molecular formula C17H19ClN2OS B5780243 N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No. B5780243
M. Wt: 334.9 g/mol
InChI Key: SLTXQJIXYDIZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as CMET, is a synthetic compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. The purpose of

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can prevent cancer cells from dividing and multiplying, leading to their eventual death.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to have other biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to have antioxidant activity, which may help protect against oxidative stress and prevent cellular damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea for lab experiments is its high potency and selectivity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One area of interest is the development of more potent and selective derivatives of N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea for use in cancer treatment. Another area of interest is the investigation of the mechanisms underlying N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea's anti-inflammatory and antioxidant activities, which may lead to the development of new therapies for inflammatory diseases and other conditions. Finally, further research is needed to fully understand the toxicity of N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea and its potential side effects, in order to determine its safety for use in humans.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with 4-methoxyphenethylamine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait in cancer treatment.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-12-11-14(18)5-8-16(12)20-17(22)19-10-9-13-3-6-15(21-2)7-4-13/h3-8,11H,9-10H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTXQJIXYDIZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

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